molecular formula C22H24N2O2 B2562674 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethylbenzamide CAS No. 898439-21-9

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethylbenzamide

Cat. No. B2562674
CAS RN: 898439-21-9
M. Wt: 348.446
InChI Key: WZTNGOPDDXWJHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the conjugated system in the quinoline and benzene rings. The cyclopropane ring may introduce some strain into the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the polar amide group might increase the compound’s solubility in polar solvents .

Scientific Research Applications

Quinoline Compounds in Cancer Research

Quinoline compounds, due to their heterocyclic aromatic structure, have been explored for their anticancer properties. Research on dietary heterocyclic amines (HCAs) like MeIQx, a structurally related compound, shows associations with cancer risk, particularly lung cancer in women and prostate cancer. HCAs are formed during the cooking of meat at high temperatures and have been studied for their genotoxic and carcinogenic potential. The metabolism of HCAs involves enzymes like cytochrome P4501A2 (CYP1A2), suggesting a complex interaction between dietary intake, genetic factors, and cancer risk (Sinha et al., 2000; Cross et al., 2005)(Sinha et al., 2000)(Cross et al., 2005).

Quinoline Derivatives in Neurological Disease Research

Quinolinic acid, another quinoline derivative, has been studied in the context of neurological diseases. It is an agonist of the NMDA receptor and has been implicated in the pathogenesis of neurological dysfunction in diseases such as HIV-1 infection. Elevated levels of quinolinic acid in cerebrospinal fluid have been associated with neurological impairment, suggesting its potential role in neuroinflammation and neurodegeneration (Heyes et al., 1991)(Heyes et al., 1991).

Environmental Exposure and Toxicology

Research on the environmental exposure to non-persistent chemicals, including those related to quinoline derivatives, highlights the widespread exposure of populations to potentially harmful substances. Studies on the urinary excretion of xenobiotics derived from food processing, including heterocyclic amines and other compounds, underline the need for monitoring and evaluating the health risks associated with chronic exposure to these chemicals (Frederiksen et al., 2014)(Frederiksen et al., 2014).

properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-14-5-6-18(12-15(14)2)21(25)23-19-10-9-16-4-3-11-24(20(16)13-19)22(26)17-7-8-17/h5-6,9-10,12-13,17H,3-4,7-8,11H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZTNGOPDDXWJHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethylbenzamide

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